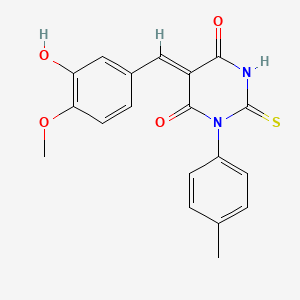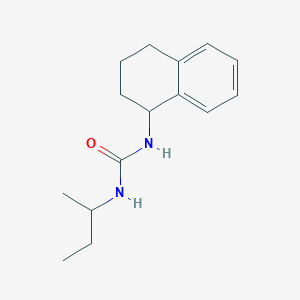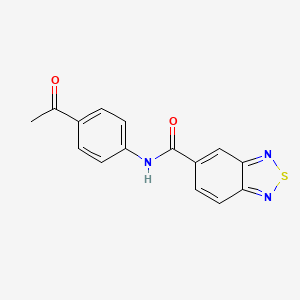
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as ABT-737, is a small molecule inhibitor of anti-apoptotic proteins from the Bcl-2 family. It was first discovered by Abbott Laboratories and has been extensively studied for its potential use as an anticancer agent.
Wirkmechanismus
ABT-737 works by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. These proteins play a key role in preventing apoptosis, or programmed cell death, in cancer cells. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and physiological effects:
ABT-737 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell growth and proliferation, and enhance the efficacy of other anticancer agents when used in combination therapy. ABT-737 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-737 has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to using ABT-737 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. It also has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on ABT-737. One area of focus is the development of more potent and selective inhibitors of anti-apoptotic proteins from the Bcl-2 family. Another area of interest is the identification of biomarkers that can predict response to ABT-737 and other Bcl-2 family inhibitors. Finally, there is ongoing research into the use of ABT-737 in combination therapy with other anticancer agents, with the goal of enhancing its effectiveness and reducing toxicity.
Wissenschaftliche Forschungsanwendungen
ABT-737 has been extensively studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. ABT-737 has also been shown to enhance the efficacy of other anticancer agents when used in combination therapy.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c1-9(19)10-2-5-12(6-3-10)16-15(20)11-4-7-13-14(8-11)18-21-17-13/h2-8H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYYIOWKSKLKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4854808.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]hexanamide](/img/structure/B4854819.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4854829.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4854836.png)
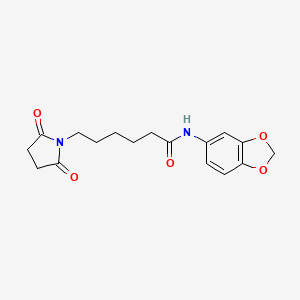
![1-(1-ethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4854846.png)
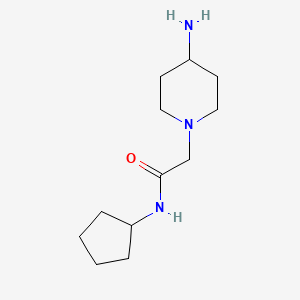
![5-[4-(allyloxy)-3-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854854.png)
![2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4854857.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854860.png)
![ethyl 4-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-imino-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4854865.png)
![2-mercapto-3-[2-(2-methoxyphenyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4854869.png)
